N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide
Description
N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is a complex organic compound characterized by the presence of a brominated phenol group, a methoxy group, and an ethanesulfonamide moiety
Properties
IUPAC Name |
N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO5S/c1-19-13(9-2-3-20-7-9)8-21(17,18)15-11-4-10(14)5-12(16)6-11/h4-6,9,13,15-16H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXUURYGAVCJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)NC1=CC(=CC(=C1)Br)O)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide typically involves multiple steps:
Bromination: The starting material, 3-hydroxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane to yield 3-bromo-5-hydroxyphenol.
Methoxylation: The brominated phenol is then subjected to methoxylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to form 3-bromo-5-methoxyphenol.
Oxolane Ring Formation: The next step involves the formation of the oxolane ring. This can be achieved by reacting the methoxylated compound with an appropriate diol under acidic conditions to form the oxolane ring.
Sulfonamide Formation: Finally, the oxolane-containing intermediate is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR).
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dehalogenated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-bromo-4-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide: Similar structure but with a different position of the hydroxyl group.
N-(3-chloro-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide: Chlorine atom instead of bromine.
N-(3-bromo-5-hydroxyphenyl)-2-ethoxy-2-(oxolan-3-yl)ethanesulfonamide: Ethoxy group instead of methoxy.
Uniqueness
N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a brominated phenol and a sulfonamide group in conjunction with an oxolane ring makes it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and potential biological activities that similar compounds may not exhibit.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
